molecular formula C41H45N2O14S4+ B11815297 2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium

2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium

Cat. No.: B11815297
M. Wt: 918.1 g/mol
InChI Key: LIZDKDDCWIEQIN-UHFFFAOYSA-O
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Description

2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system and multiple functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium typically involves a multi-step process. The initial step often includes the preparation of the benzo[e]indole core, followed by the introduction of the carboxypentyl and disulfobenzo groups through various organic reactions such as Friedel-Crafts acylation and sulfonation. The final step involves the formation of the conjugated system through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced purification methods to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce the overall cost.

Chemical Reactions Analysis

Types of Reactions

2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted indole derivatives, quinones, and other aromatic compounds with modified functional groups.

Scientific Research Applications

2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes for electronic devices.

Mechanism of Action

The mechanism of action of 2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Properties

Molecular Formula

C41H45N2O14S4+

Molecular Weight

918.1 g/mol

IUPAC Name

6-[2-[5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-3-yl]hexanoic acid

InChI

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57)/p+1

InChI Key

LIZDKDDCWIEQIN-UHFFFAOYSA-O

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

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